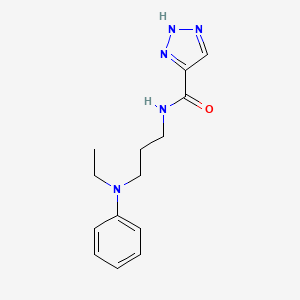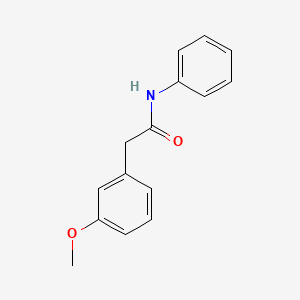
2-(3-methoxyphenyl)-N-phenylacetamide
Overview
Description
2-(3-Methoxyphenyl)-N-phenylacetamide (MPPA) is a compound belonging to the class of phenylacetamides, which are derivatives of phenylacetic acid. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry, including as a potential therapeutic agent, as a drug delivery vehicle, and as a platform for drug discovery.
Scientific Research Applications
1. Muscarinic M(3) Receptor Antagonists
- Research on compounds similar to 2-(3-methoxyphenyl)-N-phenylacetamide has focused on developing potent, long-acting muscarinic M(3) receptor antagonists. These antagonists are of interest for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. A study by Mitsuya et al. (2000) developed novel compounds with improved selectivity for M(3) over M(2) receptors, which may be beneficial in clinical situations where this selectivity is desired (Mitsuya et al., 2000).
2. Anticancer Agents
- Aliabadi et al. (2013) investigated derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide, which demonstrated potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. This study highlights the potential of phenylacetamide derivatives in developing new anticancer agents (Aliabadi et al., 2013).
3. NMDA Receptor Antagonists
- Research by Roth et al. (2013) on ketamine and phencyclidine analogs, including 2-(3-methoxyphenyl)-N-phenylacetamide variants, showed these compounds to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This indicates their potential use in understanding psychotomimetic effects in human users (Roth et al., 2013).
4. β3-Adrenergic Receptor Agonists
- A study by Maruyama et al. (2012) on N-phenyl-(2-aminothiazol-4-yl)acetamides, related to the compound , showed that these derivatives have potent agonistic activity against the β3-adrenergic receptor, suggesting their potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
5. Antimicrobial Agents
- Jayadevappa et al. (2012) synthesized a new class of compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, and evaluated their antimicrobial activity. Some synthesized compounds showed superior in vitro activity compared to standard drugs, demonstrating their potential as antimicrobial agents (Jayadevappa et al., 2012).
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-6-12(10-14)11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCLRIJBGJUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


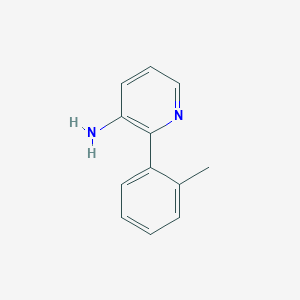
![3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2433869.png)
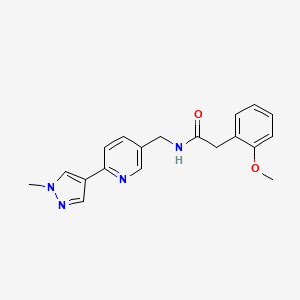
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433873.png)
![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)
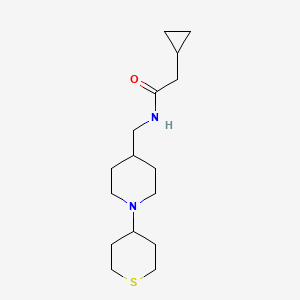
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)
![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)
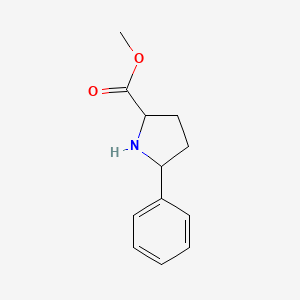

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)
